molecular formula C18H22BrN3O B3467431 1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B3467431
M. Wt: 376.3 g/mol
InChI Key: NGEVHRQZPFAABZ-UHFFFAOYSA-N
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Description

1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a 5-bromo-2-methoxybenzyl group and a 3-pyridylmethyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The 5-bromo-2-methoxybenzyl group and the 3-pyridylmethyl group can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and pyridylmethyl halides, respectively.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution of the bromine atom may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(5-BROMO-2-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE: Has a different position of the pyridylmethyl group, which may influence its properties.

Uniqueness

1-(5-BROMO-2-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is unique due to the specific combination of substituents on the piperazine ring, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O/c1-23-18-5-4-17(19)11-16(18)14-22-9-7-21(8-10-22)13-15-3-2-6-20-12-15/h2-6,11-12H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEVHRQZPFAABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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